1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride

Anti-influenza drug discovery Nucleoprotein inhibitors Sulfonylpiperazine SAR

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride (CAS 1170980-74-1) is a sulfonylpiperazine derivative in which the piperazine nitrogen is substituted with a 2,3-dichlorobenzenesulfonyl group, supplied as the hydrochloride salt (molecular weight 331.65 g/mol, purity ≥95%). The compound belongs to the broader sulfonylpiperazine hybrid class, which is recognized in medicinal chemistry for its synthetic accessibility, ability to target multiple disease areas, and favorable drug-like properties including low toxicity and metabolic stability.

Molecular Formula C10H13Cl3N2O2S
Molecular Weight 331.64
CAS No. 1170980-74-1
Cat. No. B2876204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride
CAS1170980-74-1
Molecular FormulaC10H13Cl3N2O2S
Molecular Weight331.64
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl
InChIInChI=1S/C10H12Cl2N2O2S.ClH/c11-8-2-1-3-9(10(8)12)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
InChIKeyDSMMJEVNWYOULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,3-Dichlorophenyl)sulfonyl]piperazine Hydrochloride (CAS 1170980-74-1): A 2,3-Dichloro-Substituted Sulfonylpiperazine Building Block for Targeted Medicinal Chemistry


1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride (CAS 1170980-74-1) is a sulfonylpiperazine derivative in which the piperazine nitrogen is substituted with a 2,3-dichlorobenzenesulfonyl group, supplied as the hydrochloride salt (molecular weight 331.65 g/mol, purity ≥95%) . The compound belongs to the broader sulfonylpiperazine hybrid class, which is recognized in medicinal chemistry for its synthetic accessibility, ability to target multiple disease areas, and favorable drug-like properties including low toxicity and metabolic stability [1]. The sulfonyl moiety serves as a bioisostere of the carboxylic acid group, contributing to the scaffold's versatility across therapeutic indications [1]. This specific compound features the 2,3-dichlorophenyl substitution pattern—a pharmacophoric arrangement distinct from the 2,4-dichloro, 3,4-dichloro, and monochloro isomers—that influences both lipophilicity and target recognition.

Why 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine Hydrochloride Cannot Be Replaced by Other Sulfonylpiperazine Isomers or Simple Piperazine Analogs


Attempting to substitute 1-[(2,3-dichlorophenyl)sulfonyl]piperazine hydrochloride with a positional isomer (e.g., 2,4-dichloro or 4-chloro analogs) or with non-sulfonylated piperazines introduces consequential changes in both physicochemical properties and biological activity profiles. The 2,3-dichloro substitution pattern confers a specific lipophilicity (calculated LogP ≈ 2.01) that differs measurably from the 4-chloro analog (LogP ≈ 2.28) [1] and the unsubstituted phenylsulfonylpiperazine (LogP ≈ 1.27–1.63) [1], affecting membrane partitioning and target engagement. More critically, in the nucleozin sulfonylpiperazine anti-influenza series, the 2,3-dichlorobenzene-substituted analogue 6i was the most potent compound evaluated, outperforming both other halogen-substituted congeners and the clinical comparator ribavirin [2]. This rank-order potency within a defined SAR series demonstrates that the 2,3-dichloro arrangement is not arbitrarily fungible with alternative halogenation patterns. Additionally, the sulfonyl group imparts metabolic stability advantages that simple piperazine derivatives lack [3], meaning that switching to a des-sulfonyl analog cannot preserve the same PK-liability profile.

1-[(2,3-Dichlorophenyl)sulfonyl]piperazine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Anti-Influenza A Virus Activity: 2,3-Dichlorobenzene Analog 6i Demonstrates Superior Potency Over Other Halogen-Substituted Congeners and Ribavirin

In a systematic SAR study of sulfonylpiperazine nucleozin derivatives designed as anti-influenza A virus inhibitors, the 2,3-dichlorobenzene-substituted analogue 6i (the core sulfonylpiperazine fragment of which corresponds to the target compound) displayed the most remarkable in vitro activity against Influenza A virus among all synthesized analogues. Compounds 6d, 6g, 6h, 6i, and 6j all exhibited better activity than the clinical comparator ribavirin, with 6i identified as the most potent of the series [1]. The study was conducted in MDCK cells and all derivatives showed no obvious cellular growth inhibition, indicating a favorable selectivity window [1]. While the exact EC50 value for 6i was not disclosed in the publicly available abstract, the rank-order superiority over structurally related 4-chloro, 2,4-dichloro, and other halogen-substituted analogues provides direct intra-series evidence that the 2,3-dichlorophenyl sulfonylpiperazine motif is the preferred substitution pattern for anti-influenza A activity in this chemotype.

Anti-influenza drug discovery Nucleoprotein inhibitors Sulfonylpiperazine SAR

Lipophilicity Modulation: 2,3-Dichloro Substitution Increases LogP by ~0.4–0.7 Units Compared to Unsubstituted Phenylsulfonylpiperazine

Computational analysis of physicochemical properties reveals that the 2,3-dichloro substitution on the phenylsulfonylpiperazine scaffold raises the calculated partition coefficient (LogP) to 2.01 , compared to 1.27–1.63 for the unsubstituted 1-(phenylsulfonyl)piperazine and 2.28 for the mono-4-chloro analog [1]. This represents a ΔLogP of approximately +0.38 to +0.74 log units relative to the unsubstituted parent, corresponding to an estimated 2.4- to 5.5-fold increase in lipophilicity. The intermediate LogP value of the 2,3-dichloro compound (between the unsubstituted and the 4-chloro analog) offers a balanced lipophilicity profile: higher than the unsubstituted scaffold for improved membrane permeability, yet lower than the 4-chloro analog, potentially avoiding excessive lipophilicity-associated liabilities such as hERG binding or phospholipidosis. The free base form (CAS 733030-77-8) shows a calculated LogP of 1.70 , lower than the HCl salt form's calculated value, consistent with computational normalization differences.

Physicochemical property optimization Lipophilicity-driven drug design Sulfonylpiperazine building blocks

2,3-Dichlorophenyl Pharmacophore: Established D3 Dopamine Receptor Selectivity Advantage Over Unsubstituted Phenylpiperazine

While direct D3 receptor binding data for 1-[(2,3-dichlorophenyl)sulfonyl]piperazine itself are not available in the public domain, extensive SAR studies on structurally related N-(2,3-dichlorophenyl)piperazine analogs provide pharmacophore-level evidence for the privileged nature of the 2,3-dichlorophenyl substitution pattern at dopamine D3 receptors. In a series of N-phenylpiperazine analogs evaluated for dopamine D2, D3, and D4 receptor binding, the 2,3-dichlorophenyl derivative (compound 13) exhibited a D3 Ki of 31 nM, whereas the unsubstituted phenylpiperazine homologue showed substantially weaker affinity [1]. SAR analysis across multiple studies has consistently demonstrated that the 2,3-dichloro-substituted phenylpiperazine motif is required for high-affinity D3 binding, with every compound bearing this substituent proving more potent than its unsubstituted counterpart [2]. The most optimized analogues achieved D3/D2 selectivity ratios exceeding 60-fold and D3/D4 selectivity exceeding 1300-fold [2]. This pharmacophore-level evidence supports the hypothesis that 1-[(2,3-dichlorophenyl)sulfonyl]piperazine—which incorporates the identical 2,3-dichlorophenyl motif linked to a piperazine ring via a sulfonyl rather than a direct N-aryl bond—may serve as a privileged starting scaffold for D3-targeted ligand discovery.

Dopamine D3 receptor ligands CNS drug discovery 2,3-Dichlorophenyl pharmacophore

Sulfonylpiperazine Scaffold Class Advantage: Documented Metabolic Stability Over Simple Piperazine Derivatives

The sulfonyl group attached to the piperazine ring imparts physicochemical properties that differentiate sulfonylpiperazine derivatives from simple piperazine analogs. According to a comprehensive 2023 review of 187 potent sulfonylpiperazine-bearing heterocyclic core structures, the sulfonylpiperazine scaffold is characterized by metabolic stability—a property conferred by the electron-withdrawing sulfonamide linkage that reduces oxidative metabolism at the piperazine ring [1]. In a direct comparative study of chrysin-based sulfonylpiperazines versus chrysin-piperazine precursors, the sulfonylpiperazine derivatives exerted superior biological efficacies (both antioxidant and anticancer), with the authors concluding that the sulfonyl modification enhanced the pharmacological performance compared to the parent piperazine analogs [2]. Additionally, the sulfonamide moiety functions as a well-established bioisostere of the carboxylic acid group, providing binding interactions while circumventing the metabolic and permeability liabilities associated with carboxylates [1]. These class-level advantages are intrinsic to the sulfonylpiperazine architecture and are absent in simple N-arylpiperazines, N-acylpiperazines, or N-alkylpiperazines.

Metabolic stability Scaffold optimization Sulfonamide bioisostere

Optimal Research and Industrial Application Scenarios for 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine Hydrochloride Based on Quantitative Differentiation Evidence


Anti-Influenza A Virus Nucleoprotein Inhibitor Lead Discovery and Optimization

The demonstrated superiority of the 2,3-dichlorobenzene sulfonylpiperazine analogue 6i over ribavirin and other halogen-substituted congeners in the nucleozin SAR series [1] positions 1-[(2,3-dichlorophenyl)sulfonyl]piperazine hydrochloride as a high-priority building block for anti-influenza drug discovery programs. Research teams developing next-generation nucleoprotein inhibitors can use this compound as the core sulfonylpiperazine fragment for further structural elaboration, confident that the 2,3-dichloro substitution pattern was the most productive among all halogenation variants tested. The observed selectivity window—potent antiviral activity without apparent MDCK cell growth inhibition [1]—further supports its use in hit-to-lead campaigns targeting influenza A.

Dopamine D3 Receptor-Targeted CNS Ligand Development

For CNS medicinal chemistry programs pursuing dopamine D3 receptor modulators for substance abuse, schizophrenia, or Parkinson's disease, this compound offers a sulfonylpiperazine scaffold bearing the validated 2,3-dichlorophenyl pharmacophore. SAR evidence from structurally related N-(2,3-dichlorophenyl)piperazines demonstrates that the 2,3-dichloro substitution pattern is critical for high D3 affinity (Ki = 31 nM) and exceptional D3/D2 (64-fold) and D3/D4 (1300-fold) selectivity [2]. While direct binding data for the sulfonylpiperazine variant is not yet published, the scaffold provides a rational starting point for exploring whether the sulfonyl linker preserves or modulates the D3 selectivity profile established for the N-aryl congener.

Physicochemical Property-Driven Lead Optimization Requiring Balanced Lipophilicity

The calculated LogP of 2.01 for the 2,3-dichlorophenyl sulfonylpiperazine scaffold fills a specific lipophilicity niche between the unsubstituted phenylsulfonylpiperazine (LogP ~1.27–1.63) and the mono-4-chloro analog (LogP 2.28) . This intermediate LogP value is suited for lead optimization campaigns where moderate lipophilicity is desired to balance membrane permeability with off-target risk mitigation (e.g., hERG, phospholipidosis). Medicinal chemistry teams can select this building block when the target product profile requires a calculated LogP in the ~2.0 range—a window that the unsubstituted and 4-chloro analogs cannot satisfy without additional structural modifications.

Antibiotic Discovery Targeting LpxH in Multidrug-Resistant Gram-Negative Pathogens

The sulfonylpiperazine chemotype, including compounds bearing the 2,3-dichlorobenzenesulfonyl motif, has been validated as a productive scaffold for inhibiting UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH—an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria [3]. First-in-class sulfonylpiperazine LpxH inhibitors such as AZ1 and its optimized successors JH-LPH-28, JH-LPH-33, and JH-LPH-45 demonstrate that this scaffold class can achieve potent inhibition of Klebsiella pneumoniae LpxH [3]. 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride can serve as a versatile intermediate for constructing novel LpxH-targeted antibacterial agents, particularly given the demonstrated ability of sulfonylpiperazine LpxH inhibitors to chelate the active-site dimanganese cluster for enhanced potency [3].

Quote Request

Request a Quote for 1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.